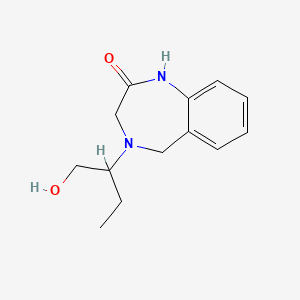![molecular formula C17H27NO3 B6990289 4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol](/img/structure/B6990289.png)
4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol is an organic compound with a complex structure that includes a cyclopropyl group, a methoxyphenyl group, and a pentane diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative is alkylated with an appropriate electrophile.
Assembly of the pentane diol backbone: This can be accomplished through a series of aldol condensations and reductions to form the desired diol structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium halides (NaX), alkoxides (RO-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-(4-methoxyphenyl)-2-(2-pyridinyl)ethanol hydrochloride
- 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
- 1-Cyclopropyl-2-(phenylsulfanyl)ethanone
Uniqueness
4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-12(15-6-4-5-7-16(15)21-3)18-11-14(19)10-17(2,20)13-8-9-13/h4-7,12-14,18-20H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHWBLHBWMEPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NCC(CC(C)(C2CC2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-Dicyclopropyl-1-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6990209.png)
![[1-(2-Fluorophenyl)pyrrolidin-3-yl]-[2-(hydroxymethyl)-4-methoxy-2-methylpyrrolidin-1-yl]methanone](/img/structure/B6990214.png)
![(3-methoxy-4-methyl-5-nitrophenyl)-[4-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6990228.png)
![2-(2,4-dimethylphenyl)sulfanyl-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6990242.png)
![[4-(Ethoxycarbonylamino)phenyl] 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6990256.png)
![Tert-butyl 4-[4-(cyclopropylmethylcarbamoyl)-1,3-oxazol-5-yl]piperidine-1-carboxylate](/img/structure/B6990265.png)

![Methyl 4-[(2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]thiane-4-carboxylate](/img/structure/B6990274.png)
![4-[2-Hydroxy-3-[1-(2-methoxyphenyl)ethylamino]propyl]oxan-4-ol](/img/structure/B6990296.png)
![1-[[1-(1-Hydroxybutan-2-yl)piperidin-3-yl]methyl]-3-(4-methylphenyl)urea](/img/structure/B6990303.png)

![Oxan-2-ylmethyl 2-[2-(dimethylamino)ethoxy]pyridine-4-carboxylate;hydrochloride](/img/structure/B6990314.png)
![[3,3-dimethyl-7-(trifluoromethyl)-2H-indol-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6990316.png)
![[3,3-dimethyl-7-(trifluoromethyl)-2H-indol-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6990322.png)
